molecular formula C9H14O4 B13982369 2-Allyl-2-isopropylmalonic acid

2-Allyl-2-isopropylmalonic acid

Cat. No.: B13982369
M. Wt: 186.20 g/mol
InChI Key: MORSFNYILHFXPU-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid is an organic compound that belongs to the class of carboxylic acids This compound features a unique structure with both allyl and isopropyl groups attached to a propanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of malonic acid derivatives with allyl and isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation of Malonic Acid: Malonic acid is first converted to its diethyl ester, which is then deprotonated using a strong base such as sodium ethoxide.

    Allylation and Isopropylation: The deprotonated ester is then reacted with allyl bromide and isopropyl bromide to introduce the allyl and isopropyl groups.

    Hydrolysis and Decarboxylation: The resulting product is hydrolyzed to yield the free acid, followed by decarboxylation to obtain the final compound.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The allyl and isopropyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid Derivatives: Compounds with similar propanedioic acid backbones.

    Allyl-Substituted Acids: Compounds with allyl groups attached to carboxylic acids.

    Isopropyl-Substituted Acids: Compounds with isopropyl groups attached to carboxylic acids.

Uniqueness

2-(Prop-2-en-1-yl)-2-(propan-2-yl)propanedioic acid is unique due to the presence of both allyl and isopropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-propan-2-yl-2-prop-2-enylpropanedioic acid

InChI

InChI=1S/C9H14O4/c1-4-5-9(6(2)3,7(10)11)8(12)13/h4,6H,1,5H2,2-3H3,(H,10,11)(H,12,13)

InChI Key

MORSFNYILHFXPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)(C(=O)O)C(=O)O

Origin of Product

United States

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